Methyl 7-nitro-1H-indazole-3-carboxylate

Catalog No.
S12331199
CAS No.
M.F
C9H7N3O4
M. Wt
221.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 7-nitro-1H-indazole-3-carboxylate

Product Name

Methyl 7-nitro-1H-indazole-3-carboxylate

IUPAC Name

methyl 7-nitro-2H-indazole-3-carboxylate

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-5-3-2-4-6(12(14)15)7(5)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

XLSCYIAYROIMPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)[N+](=O)[O-]

Methyl 7-nitro-1H-indazole-3-carboxylate is a synthetic compound characterized by the presence of a nitro group at the 7-position of the indazole ring and an ester functional group at the carboxylic acid site. Its molecular formula is C9H7N3O4C_9H_7N_3O_4 with a molecular weight of approximately 221.17 g/mol. The compound's structure includes a five-membered nitrogen-containing heterocycle, which is significant for its biological activity and chemical reactivity.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon or iron powder in hydrochloric acid.
  • Substitution: The nitro group may undergo nucleophilic aromatic substitution, allowing for the introduction of different functional groups.
  • Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

These reactions allow for the modification of the compound, potentially leading to derivatives with enhanced properties or activities.

Methyl 7-nitro-1H-indazole-3-carboxylate exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an anticancer agent, where it may inhibit specific kinases involved in cell cycle regulation. The compound interacts with various cellular pathways, influencing gene expression and metabolic processes, which can lead to apoptosis in cancer cells. Additionally, it has been shown to modulate oxidative stress responses by interacting with enzymes like lipoxygenases .

The synthesis of methyl 7-nitro-1H-indazole-3-carboxylate typically involves several steps:

  • Nitration: An indazole precursor is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7-position.
  • Esterification: The resulting 7-nitroindazole-3-carboxylic acid is then treated with methanol (or another alcohol) in the presence of a catalyst (such as sulfuric acid) to form the methyl ester.

This method allows for relatively high yields and can be adapted for industrial production through continuous flow processes and green chemistry principles .

Methyl 7-nitro-1H-indazole-3-carboxylate has several applications:

  • Pharmaceutical Development: It is being investigated for its potential use in cancer therapies due to its ability to induce apoptosis and inhibit tumor growth.
  • Biochemical Research: The compound serves as a tool in studying kinase activity and cellular signaling pathways.
  • Synthetic Chemistry: It can be used as an intermediate in the synthesis of other biologically active compounds.

Research indicates that methyl 7-nitro-1H-indazole-3-carboxylate interacts with various biological targets, particularly kinases involved in cell cycle regulation. These interactions can lead to significant biochemical effects, including modulation of oxidative stress pathways and alterations in inflammatory responses. Studies have shown that this compound can influence gene expression related to these processes .

Methyl 7-nitro-1H-indazole-3-carboxylate shares structural similarities with several other compounds within the indazole family. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberNotable Features
Methyl 5-nitro-1H-indazole-3-carboxylate78155-75-6Similar nitro substitution but at a different position.
Ethyl 5-nitro-1H-indazole-3-carboxylate78155-85-8Ethyl ester variant; similar biological activity potential.
Methyl 6-nitro-1H-indazole-3-carboxylate1167056-71-4Different nitro position; variations in reactivity and biological effects.
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate1058740-88-7Substituted at different positions; unique pharmacological profile.

Methyl 7-nitro-1H-indazole-3-carboxylate stands out due to its specific positioning of functional groups, which significantly influences its biological activity and reactivity compared to other similar compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

221.04365571 g/mol

Monoisotopic Mass

221.04365571 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types